molecular formula C10H7BrN2O B1282382 2-(4-bromophenyl)-1H-pyrimidin-6-one CAS No. 88627-12-7

2-(4-bromophenyl)-1H-pyrimidin-6-one

Cat. No.: B1282382
CAS No.: 88627-12-7
M. Wt: 251.08 g/mol
InChI Key: OXXPMLSACQYOPI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one typically involves the condensation of 4-bromobenzaldehyde with urea or thiourea in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.

Major Products

    Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives like pyrimidin-4-amines.

    Coupling Products: Biaryl derivatives with extended conjugation.

Scientific Research Applications

2-(4-bromophenyl)-1H-pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring provides a scaffold for further functionalization, allowing the compound to interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)pyrimidin-4(3H)-one: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenyl)pyrimidin-4(3H)-one: Features a methyl group instead of bromine.

Uniqueness

2-(4-bromophenyl)-1H-pyrimidin-6-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXPMLSACQYOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523080
Record name 2-(4-Bromophenyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88627-12-7
Record name 2-(4-Bromophenyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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